Product packaging for Diethyl tartrate(Cat. No.:CAS No. 408332-88-7)

Diethyl tartrate

Cat. No.: B3433591
CAS No.: 408332-88-7
M. Wt: 206.19 g/mol
InChI Key: YSAVZVORKRDODB-UHFFFAOYSA-N
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Description

Historical Context of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The concept of asymmetric synthesis, the quest to selectively create one of two mirror-image molecules (enantiomers), has been a long-standing challenge in chemistry. wiley-vch.de Early efforts in the late 19th and early 20th centuries established the principles of chirality, but practical methods for achieving high levels of stereoselectivity remained elusive for many decades. wiley-vch.de A significant breakthrough came with the development and understanding of chiral auxiliaries and ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.orgwikipedia.org After fulfilling its role, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The 1970s and 1980s marked a period of rapid advancement, with the introduction of effective chiral auxiliaries and, crucially, the rise of catalytic asymmetric reactions. nobelprize.orgresearchgate.net Instead of using a full equivalent of a chiral auxiliary, chemists developed methods using small, catalytic amounts of a chiral metal-ligand complex to generate large quantities of an enantiomerically enriched product. nobelprize.orgnih.gov This shift represented a major leap in efficiency and practicality. It was within this innovative landscape that diethyl tartrate emerged as a uniquely effective chiral ligand, most notably through the groundbreaking work of K. Barry Sharpless on asymmetric epoxidation, a discovery that would later contribute to his 2001 Nobel Prize in Chemistry. nobelprize.orgwikipedia.org

Stereoisomeric Forms of this compound: R,R-, S,S-, and Meso Isomers

This compound exists in three distinct stereoisomeric forms, which arise from the two chiral centers in the molecule. wikipedia.orgindiamart.com These isomers are the (R,R), (S,S), and meso forms.

L-(+)-Diethyl Tartrate ((2R,3R)-Diethyl Tartrate): This is one of the two chiral, enantiomerically pure forms. It is dextrorotatory, meaning it rotates the plane of polarized light to the right (+). tartaric-acid-china.com

D-(-)-Diethyl Tartrate ((2S,3S)-Diethyl Tartrate): This is the enantiomer (mirror image) of the L-(+)-form. wikipedia.orgtartaric-acid-china.com It is levorotatory, rotating the plane of polarized light to the left (-) by an equal magnitude to its counterpart. tartaric-acid-china.com

The chiral isomers are the most commonly used in synthesis. wikipedia.orgottokemi.com The synthesis of this compound typically involves the esterification of the corresponding tartaric acid with ethanol (B145695). ontosight.ai

Isomer NameSynonymCAS NumberOptical Rotation ([α]D)Chirality
(+)-Diethyl L-tartrate(2R,3R)-Diethyl tartrate87-91-2 wikipedia.orgchemimpex.com+8.5° (neat) sigmaaldrich.comChiral
(-)-Diethyl D-tartrate(2S,3S)-Diethyl tartrate13811-71-7 chemimpex.comwikipedia.org-8.5° (neat) sigmaaldrich.comChiral
meso-Diethyl tartrate(2R,3S)-Diethyl tartrate21066-72-8 wikipedia.orgchemsrc.comAchiral

Significance of Enantiopure this compound in Contemporary Chemical Research

The importance of enantiopure this compound in modern chemistry is immense, primarily stemming from its role as a readily available and inexpensive chiral building block and ligand. chemimpex.comwikipedia.org Its most prominent application is as a key component of the catalyst system for the Sharpless asymmetric epoxidation. wikipedia.orguclm.es This reaction allows for the highly predictable and enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgjove.com These epoxy alcohol products are incredibly versatile intermediates, readily transformed into a wide array of other functional groups like diols and aminoalcohols, making them valuable precursors in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. wikipedia.orgwayne.edu

Beyond this seminal transformation, enantiopure DET is used to create other important chiral ligands and auxiliaries. chemimpex.comchemicalbook.com For instance, the TADDOL ligand scaffold, which finds use in other asymmetric reactions, is produced from this compound. wikipedia.org The ability to access both the (+) and (-) enantiomers of DET with high purity allows chemists to selectively synthesize either enantiomer of a target molecule, a critical capability in drug development where different enantiomers can have vastly different biological effects. gd3services.comchemimpex.com

Overview of Key Chemical Transformations Involving this compound

This compound is a versatile reagent employed in several key chemical transformations, primarily leveraging its inherent chirality.

As a Chiral Ligand in Sharpless Asymmetric Epoxidation: The most significant transformation involving DET is the Katsuki-Sharpless asymmetric epoxidation. slideshare.net In this reaction, DET is combined with titanium tetra(isopropoxide) to form a chiral catalyst in situ. wikipedia.orgwikipedia.org This complex then mediates the epoxidation of an allylic alcohol using tert-butyl hydroperoxide as the oxidant. wikipedia.orgslideshare.net The choice of DET enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable control over the product's stereochemistry. jove.com

Using (+)-Diethyl L-tartrate typically delivers the epoxide oxygen to one face of the double bond. jove.com

Using (-)-Diethyl D-tartrate delivers the oxygen to the opposite face, producing the enantiomeric epoxide. jove.com

This predictability and high enantioselectivity (often >90% ee) have made the Sharpless epoxidation a cornerstone of modern asymmetric synthesis, used in the total synthesis of numerous complex molecules, including saccharides, antibiotics, and pheromones. wikipedia.orgwayne.edu

As a Chiral Building Block (Chiral Pool Synthesis): Enantiopure this compound serves as a versatile starting material in "chiral pool" synthesis. ontosight.aichemicalbook.com In this strategy, a complex target molecule is synthesized from a readily available, inexpensive chiral starting material. DET's C4 backbone with defined stereocenters makes it an ideal precursor. For example, it has been used as a starting material for the synthesis of bioactive compounds such as the anti-ischemic stroke therapy agent arundic acid, the insect pheromone (+)-disparlure, and various natural products like (+)-altholactone and (-)-aspicilin. wikipedia.orgsigmaaldrich.comchemicalbook.com

Other Asymmetric Transformations: The principles of using DET as a chiral controller have been extended to other reactions. It has been used as a chiral auxiliary for the asymmetric cyclopropanation of allylic alcohols via a modified Simmons-Smith reaction. chemicalbook.com Furthermore, chiral ligands derived from the tartrate scaffold have been developed for other metal-catalyzed reactions, including asymmetric fluorination and conjugate additions. chemchart.combeilstein-journals.org

TransformationRole of this compoundKey ReagentsProduct Type
Sharpless Asymmetric EpoxidationChiral LigandTitanium tetra(isopropoxide), t-BuOOHChiral 2,3-Epoxyalcohols
Chiral Pool SynthesisChiral Building BlockVarious subsequent reagentsComplex chiral molecules (e.g., natural products)
Asymmetric CyclopropanationChiral AuxiliaryZn(Et)₂, CH₂I₂Chiral Cyclopropylmethanols
Asymmetric Sulfide OxidationChiral LigandTi(O-i-Pr)₄, t-BuOOHChiral Sulfoxides

Current Research Landscape and Future Directions for this compound

The legacy of this compound continues to influence contemporary research. While the Sharpless epoxidation is now a well-established and classic reaction, the underlying principles of using simple, inexpensive chiral molecules from the "chiral pool" to induce asymmetry remain a highly active area of investigation. acs.orgchiralpedia.com Current research focuses on several key areas:

Development of New Catalytic Systems: Researchers are continuously exploring modifications of the tartrate scaffold to create new, more efficient, or more selective ligands for a broader range of asymmetric transformations. nih.govbeilstein-journals.org This includes developing catalysts for reactions that are historically challenging to control.

Greener Synthesis: There is a growing emphasis on developing more environmentally benign synthetic methods. Research includes the use of bio-based solvents and exploring enzymatic or biocatalytic processes where tartrate derivatives might serve as substrates or modulators. chemimpex.commdpi.com

Applications in Materials Science and Agrochemicals: The principles of asymmetric catalysis, pioneered by reactions like the Sharpless epoxidation, are being applied to the synthesis of chiral polymers and advanced materials with unique properties. In agriculture, there is increasing interest in producing agrochemicals as single enantiomers to enhance efficacy and reduce environmental impact, an area where tartrate-based synthesis could play a role. acs.org

Computational Studies: Modern computational chemistry, such as Density Functional Theory (DFT), is being used to gain a deeper mechanistic understanding of how the titanium-tartrate catalyst functions. wayne.edu These insights can guide the rational design of future catalysts with improved performance and selectivity. wayne.edu

The future for this compound and its derivatives lies in the continued expansion of the asymmetric catalysis toolbox. As the demand for enantiomerically pure compounds grows across all sectors of the chemical industry, the fundamental concepts demonstrated so effectively by DET will inspire the development of the next generation of practical, efficient, and sustainable synthetic methods. nih.govchiralpedia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O6 B3433591 Diethyl tartrate CAS No. 408332-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

YSAVZVORKRDODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C8H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID70859148
Record name 1,4-Diethyl 2,3-dihydroxybutanedioate
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Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Liquid, colourless viscous liquid with very faint winey odour
Record name Diethyl tartrate
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Record name Diethyl tartrate
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Boiling Point

280.00 to 281.00 °C. @ 760.00 mm Hg
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Solubility

slightly soluble to insoluble in water; miscible in oil and alcohol
Record name Diethyl tartrate
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Density

1.203-1.210 (20°)
Record name Diethyl tartrate
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CAS No.

408332-88-7, 57968-71-5, 87-91-2
Record name Butanedioic acid, 2,3-dihydroxy-, 1,4-diethyl ester
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Record name racemic-Dimethoxysuccinic acid, dimethyl ester
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Record name Diethyl tartrate
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Record name Diethyl tartrate
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Record name 1,4-Diethyl 2,3-dihydroxybutanedioate
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Record name Diethyl tartrate
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Record name D,L-DIETHYL TARTRATE
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Record name Diethyl tartrate
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Melting Point

17 °C
Record name Diethyl tartrate
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Synthetic Methodologies for Diethyl Tartrate and Its Derivatives

Classical Esterification Routes from Tartaric Acid and Ethanol (B145695)

The direct esterification of tartaric acid with ethanol represents the most fundamental approach to producing diethyl tartrate. This reversible reaction necessitates strategic interventions to drive the chemical equilibrium toward the product side.

Catalytic Systems in Esterification: Acid Catalysis (e.g., Boric Acid)

Acid catalysts are essential for accelerating the rate of esterification. While strong mineral acids like sulfuric acid are effective, they can lead to equipment corrosion and undesirable byproducts. researchgate.netresearchgate.net Boric acid has emerged as a milder and more environmentally benign catalyst for this transformation. researchgate.netgoogle.com It is particularly effective for the chemoselective esterification of α-hydroxycarboxylic acids like tartaric acid. researchgate.net

The catalytic activity of boric acid can be significantly enhanced when used in conjunction with α-hydroxycarboxylic acids themselves. researchgate.net For instance, a mixture of boric acid and tartaric acid demonstrates superior catalytic performance in esterification reactions compared to either component alone. researchgate.net This synergistic effect is attributed to the formation of a more acidic complex, which facilitates the protonation of the carboxylic acid, a key step in the esterification mechanism. researchgate.net A proposed mechanism involves the formation of an acyloxyborane species, which is more susceptible to nucleophilic attack by the alcohol. acs.org

Catalyst SystemAdvantageReference
Boric AcidMilder conditions, chemoselective for α-hydroxy acids researchgate.netgoogle.com
Boric Acid/Tartaric AcidEnhanced catalytic activity researchgate.net

Reaction Equilibrium and Water Removal Strategies (e.g., Pervaporation)

Esterification is an equilibrium-limited reaction, meaning the forward reaction that produces the ester and water is in balance with the reverse reaction. researchgate.net To achieve high yields of this compound, it is necessary to shift this equilibrium to the right. This is typically accomplished by removing one of the products, usually water, from the reaction mixture. researchgate.netresearchgate.netpan.pl

Azeotropic distillation is a common method for water removal, but it often requires the addition of an organic entrainer. pan.pl An advanced and efficient alternative is pervaporation. researchgate.netresearchgate.netpan.pl This membrane-based separation process allows for the selective removal of water from the reaction mixture without the need for additional organic solvents. researchgate.netpan.pl In a typical setup, the reaction mixture is circulated past a hydrophilic membrane, such as one made of zeolite. researchgate.netpan.pl Water preferentially permeates through the membrane and is removed as a vapor under vacuum, thereby driving the reaction towards completion and significantly increasing the conversion of tartaric acid to this compound. researchgate.netpan.pl

Water Removal TechniquePrincipleAdvantageReference
PervaporationSelective membrane permeationNo need for organic entrainers, high conversion researchgate.netresearchgate.netpan.pl
Azeotropic DistillationFormation of a low-boiling azeotrope with waterEstablished technique pan.pl

Optimization of Reaction Conditions for Stereocontrol and Yield

The optimization of reaction conditions is critical for maximizing the yield of this compound while maintaining its stereochemical integrity. Key parameters that are often manipulated include temperature, catalyst loading, and the molar ratio of reactants. For instance, in boric acid-catalyzed esterification, using an excess of the alcohol can help to dissolve the catalyst and shift the reaction equilibrium. researchgate.net The reaction can be conducted by heating the mixture of tartaric acid, ethanol, and the catalyst in a suitable solvent like carbon tetrachloride under reflux. google.com Following the reaction, purification steps such as washing, drying, and vacuum distillation are employed to isolate the pure chiral this compound. google.com The ability to recycle the catalyst and solvent makes this an economically and environmentally favorable process. google.com Throughout the synthesis, it is imperative to employ analytical techniques to ensure that the stereocenters of the tartaric acid are not compromised.

Advanced Synthesis of Optically Active this compound Derivatives

The hydroxyl groups of this compound offer reactive sites for further modification, leading to a variety of valuable chiral derivatives.

Synthesis of this compound Dibenzyl Ether

The synthesis of this compound dibenzyl ether involves the protection of the hydroxyl groups of this compound as benzyl (B1604629) ethers. google.comacs.org This transformation is typically achieved by reacting this compound with a benzylating agent, such as benzyl bromide, in the presence of a base. The base deprotonates the hydroxyl groups, making them more nucleophilic and facilitating the reaction with the benzyl halide. The resulting dibenzyl ether is a useful intermediate in organic synthesis.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, aiming to develop more environmentally friendly and sustainable processes. These approaches focus on the use of non-toxic reagents, renewable resources, and the reduction of waste through recycling and efficient catalyst use.

Utilizing Deep Eutectic Solvents (DESs) in Esterification

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional organic solvents in the esterification of tartaric acid to produce this compound. researchgate.netrsc.org DESs are mixtures of two or more components that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. mdpi.com Their low toxicity, biodegradability, and low cost make them attractive for sustainable chemical processes. researchgate.net

Research has shown that DESs can act as both the solvent and a catalyst in esterification reactions. For instance, a DES based on choline (B1196258) chloride and L-(+)-tartaric acid has been investigated for its role in chemical processes. researchgate.netdntb.gov.ua While some studies indicate that certain DESs alone may not show significant catalytic activity in esterification, their combination with catalysts like Amberlyst-15 can lead to a notable increase in reaction rate and yield. The use of DESs can also facilitate the separation and recycling of catalysts. researchgate.net

One study explored the esterification of tartaric acid with ethanol and found that the formation of this compound occurred during the regeneration process of a DES at 80°C. researchgate.net Another approach has utilized a DES composed of choline chloride and urea, which has been shown to be effective in various organic reactions. mdpi.com The properties of DESs, such as their ability to dissolve a wide range of chemicals and their tunability, make them a versatile platform for developing greener synthetic routes to this compound. rsc.org

Table 1: Examples of Deep Eutectic Solvents in Chemical Synthesis

Recycling and Sustainability in this compound Production

Sustainability in this compound production extends to the recycling of catalysts and solvents, as well as the use of renewable raw materials. sci-hub.se The development of closed-loop processes is a key goal in green chemistry, minimizing waste and environmental impact. researchgate.net

One patented method for synthesizing chiral L- or D-diethyl tartrate highlights the use of boric acid as a catalyst and carbon tetrachloride as a solvent. sci-hub.se A significant advantage of this process is the ability to recover and reuse both the boric acid catalyst and the carbon tetrachloride solvent, contributing to both economic and environmental benefits. sci-hub.se This method is described as having zero discharge, which prevents secondary pollution. sci-hub.se

In other catalytic systems, the potential for catalyst deactivation or leaching into the solvent has been noted, which can impact the reusability of the catalyst. For instance, in the deoxydehydration of (+)-diethyl tartrate using a carbon-supported perrhenate (B82622) catalyst, a moderate loss in activity was observed over four consecutive runs, suggesting some deactivation or leaching had occurred. However, the study also found that at high temperatures, some leaching occurs, but the soluble species can be redeposited at room temperature, allowing for the reuse of the recovered catalyst in batch applications.

The use of tartaric acid itself, an abundant and renewable biomaterial, as a starting material for this compound and its derivatives is a fundamental aspect of the sustainability of these processes.

Table 2: Catalyst and Solvent Recycling in this compound Synthesis

Diethyl Tartrate As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

The Sharpless Asymmetric Epoxidation: A Paradigm in Chiral Catalysis

The Sharpless asymmetric epoxidation is a highly enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. numberanalytics.comwikipedia.org This reaction employs a catalytic system composed of titanium tetraisopropoxide, an oxidizing agent like tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand. wikipedia.orgdalalinstitute.comjove.com The choice of the DET enantiomer, either L-(+)-diethyl tartrate or D-(−)-diethyl tartrate, dictates the stereochemistry of the resulting epoxide, allowing for predictable and controlled synthesis of chiral molecules. jove.comntu.edu.sg The significance of this reaction is underscored by its wide application in the synthesis of complex molecules such as pharmaceuticals, natural products, and other fine chemicals. wikipedia.orgslideshare.net

Mechanism of Sharpless Epoxidation with this compound

The mechanism of the Sharpless epoxidation is a complex, multi-step process that relies on the precise coordination of the reactants around a central titanium atom. numberanalytics.com The reaction begins with the formation of a chiral titanium-tartrate complex, which then orchestrates the enantioselective transfer of an oxygen atom to the allylic alcohol. catalysis.blog

Titanium tetraisopropoxide serves as the metallic catalyst, while tert-butyl hydroperoxide (TBHP) acts as the oxygen source for the epoxidation. jove.comslideshare.net The titanium center coordinates with both the chiral this compound ligand and the allylic alcohol substrate, bringing them into close proximity for the reaction to occur. numberanalytics.com TBHP then delivers the oxygen atom to the double bond of the allylic alcohol, a process facilitated by the chiral environment created by the titanium-tartrate complex. numberanalytics.comdalalinstitute.com

The initial step in the catalytic cycle is the reaction between titanium tetraisopropoxide and this compound. This leads to the displacement of isopropoxide ligands and the formation of a chiral titanium-tartrate complex. dalalinstitute.comname-reaction.com This complex is the active catalyst that directs the stereochemical outcome of the epoxidation. jove.com The structure of this catalyst is believed to be a dimer, which plays a crucial role in achieving high enantioselectivity. wikipedia.orgwayne.edu

Following the formation of the initial titanium-tartrate complex, a series of rapid and reversible ligand exchange reactions occur. wayne.eduwayne.edu The remaining isopropoxide ligands on the titanium are displaced by the substrate allylic alcohol and the tert-butyl hydroperoxide oxidant. dalalinstitute.comname-reaction.com These exchanges lead to the formation of a "loaded" catalyst, where all the necessary components for the epoxidation are assembled on the titanium center. wayne.edu The activation energies for these ligand exchange reactions are significantly lower than the barrier for the epoxidation step itself, ensuring the efficient formation of the active catalytic species. wayne.edunih.gov The presence of molecular sieves is often necessary to remove water, which can otherwise interfere with the catalyst's efficiency. wikipedia.orgacsgcipr.org

While the exact structure of the active catalyst has been a subject of study, it is now widely recognized that the dominant species in solution is a dimeric titanium-tartrate complex. wikipedia.orgwayne.eduunits.it This C2-symmetric dinuclear structure is believed to be the catalytically active species responsible for the high enantioselectivity observed in the Sharpless epoxidation. wayne.eduunits.it The monomeric tetracoordinate titanium(IV) this compound has a strong thermodynamic favorability to dimerize, forming a more reactive pentacoordinate catalyst. wayne.edunih.gov This dimerization creates a highly hindered and well-defined chiral environment around the titanium center, which is crucial for controlling the facial selectivity of the oxygen transfer. wayne.eduic.ac.uk In some modified systems, such as those using polyethylene (B3416737) glycol (PEG) esters of tartaric acid, a monomeric 2:1 Ti:ligand complex can predominate, which can even lead to a reversal of enantioselectivity. scripps.edu

The geometry of the allylic alcohol substrate plays a significant role in the stereoselectivity of the Sharpless epoxidation. acs.orgresearchgate.net The allylic hydroxyl group is crucial as it coordinates to the titanium catalyst, positioning the double bond for a directed oxygen transfer. units.it This coordination ensures that the epoxidation occurs preferentially at the allylic double bond, even in the presence of other alkenes within the same molecule. units.it The orientation of the substrate as it approaches the catalyst is a key determinant of the reaction path, suggesting that steric effects are a primary driver of the observed regioselectivity. acs.orgresearchgate.net The O−C−CC dihedral angle of the allylic alcohol has been identified as a significant factor influencing the enantioselectivity of the epoxidation. wayne.edunih.gov For acyclic allylic alcohols, the stereochemical outcome is influenced by the need to minimize allylic strain in the transition state. wikipedia.org The catalyst directs the oxygen atom to one of the two enantiotopic faces of the alkene, and the choice of the this compound enantiomer determines which face is favored. jove.comjove.com

Data Tables

Table 1: Reactants and Their Roles in Sharpless Asymmetric Epoxidation

CompoundRole
This compound (DET) Chiral ligand, controls enantioselectivity. sinocurechem.comjove.com
Titanium Tetraisopropoxide Metal catalyst, central coordinating atom. jove.comslideshare.net
Tert-butyl Hydroperoxide (TBHP) Oxidizing agent, source of the oxygen atom. jove.comslideshare.net
Allylic Alcohol Substrate, provides the double bond to be epoxidized. numberanalytics.com
Dimeric vs. Monomeric Catalyst Species in Epoxidation

Applications of Sharpless Epoxidation in Stereoselective Synthesis

The Sharpless asymmetric epoxidation, a reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols, stands as a landmark achievement in asymmetric catalysis. wikipedia.orgchemeurope.com The reaction employs a catalyst system typically formed in situ from titanium tetra(isopropoxide) [Ti(OiPr)₄] and an enantiomer of this compound. dalalinstitute.comjove.com The choice between L-(+)-diethyl tartrate or D-(−)-diethyl tartrate dictates the stereochemical outcome of the epoxidation, allowing for predictable and high levels of enantioselectivity. jove.com This method's reliability and broad substrate scope have made it an invaluable tool in stereoselective synthesis. chemeurope.comchemistnotes.com

The primary application of the Sharpless epoxidation is the highly enantioselective synthesis of 2,3-epoxyalcohols from prochiral or chiral allylic alcohols. wikipedia.orgchemeurope.com The reaction is renowned for its predictability and high enantiomeric excess (ee), often exceeding 90-95%. chemistnotes.comresearchgate.net The stereochemistry of the resulting epoxide is determined by the chirality of the this compound used. jove.com Using L-(+)-DET typically delivers the epoxide oxygen to one face of the double bond, while D-(-)-DET directs it to the opposite face. jove.com This predictability is a significant advantage for synthetic chemists.

The reaction is tolerant of a wide variety of substituents on the allylic alcohol, making it a versatile method for generating a diverse array of chiral epoxy-alcohols. wikipedia.org For instance, the epoxidation of geraniol (B1671447) using Ti(OiPr)₄ and L-(+)-diethyl tartrate yields the corresponding (2S,3S)-epoxide with high selectivity. This transformation highlights the reaction's utility in converting readily available starting materials into valuable chiral intermediates.

Table 1: Examples of Epoxy-alcohols Synthesized via Sharpless Epoxidation using this compound

Allylic Alcohol SubstrateThis compound EnantiomerEpoxy-alcohol ProductEnantiomeric Excess (ee)
GeraniolL-(+)-DET(2S,3S)-2,3-Epoxygeraniol>95%
(Z)-2-Methylhept-2-enol(+)-DET(Z,S,3R)-Epoxy alcohol89% york.ac.uk
Cinnamyl alcoholL-(+)-DET(2R,3R)-3-Phenyl-2,3-epoxy-1-propanol>95% researchgate.net
Allyl alcohol(+)-DET(2S)-Glycidol~73% york.ac.uk

The 2,3-epoxyalcohols produced through Sharpless epoxidation are not merely synthetic targets but are highly versatile chiral building blocks. researchgate.net The inherent strain of the three-membered epoxide ring allows for facile, stereo-, and regioselective ring-opening reactions with a variety of nucleophiles, including those containing oxygen, nitrogen, and carbon. chemeurope.comresearchgate.net This reactivity allows for the conversion of epoxy-alcohols into a wide range of other important chiral molecules such as diols, aminoalcohols, and ethers. wikipedia.orgchemeurope.com

For example, the nucleophilic attack at the C3 position of a 2,3-epoxyalcohol can lead to the formation of a 1,2-diol, a common structural motif in natural products. Alternatively, reduction of the epoxy-alcohol can yield a chiral diol. nih.gov The defined stereochemistry of the starting epoxy-alcohol, controlled by the this compound ligand, is directly transferred to the product of the ring-opening reaction, thus preserving the chiral integrity. This strategic utility has cemented the role of Sharpless epoxidation products as fundamental chiral synthons in the construction of more complex molecules. researchgate.net

The strategic importance of Sharpless epoxidation is perhaps most evident in its application to the total synthesis of complex natural products and bioactive molecules. chemistnotes.comresearchgate.net The ability to introduce a stereocenter with high fidelity at an early stage of a synthetic sequence is crucial for an efficient and elegant synthesis. The epoxidation has been instrumental in the synthesis of saccharides, terpenes, leukotrienes, pheromones, and antibiotics. wikipedia.orgchemistnotes.com

A notable example is the synthesis of the insect pheromone (+)-disparlure. The key step involves the Sharpless epoxidation of an unsaturated alcohol, which establishes the required stereochemistry of the final product. Similarly, in the synthesis of (−)-epicatechin gallate (ECG) analogues, a key step was the epoxidation of a cinnamoyl alcohol derivative using diethyl-L-tartrate, which proceeded with greater than 95% ee. researchgate.net The synthesis of various other natural products, such as the macrolide antibiotic methymycin (B1233876) and the anti-inflammatory agent leukotriene C-1, have also featured Sharpless epoxidation as a critical step to install the necessary chirality. wikipedia.org

Preparation of Chiral Building Blocks

Kinetic Resolution Reactions Catalyzed by this compound-Metal Complexes

Beyond the asymmetric epoxidation of prochiral substrates, the Sharpless catalyst system, utilizing this compound, is also highly effective in the kinetic resolution of racemic secondary allylic alcohols. unipd.it Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer and the product derived from the fast-reacting enantiomer, both in high enantiomeric purity. msu.edu

Sharpless Kinetic Resolution of Secondary Allylic Alcohols

In 1981, the Sharpless group reported the application of the Ti(OiPr)₄/diethyl tartrate catalyst system for the kinetic resolution of racemic secondary allylic alcohols. unipd.it In this process, one enantiomer of the racemic allylic alcohol is selectively epoxidized, while the other enantiomer remains largely unreacted. msu.edu This difference in reaction rates allows for the isolation of the unreacted alcohol and the resulting epoxy-alcohol, both with high enantiomeric excess. msu.edu

For example, in the kinetic resolution of a racemic secondary allylic alcohol where the substrate contains a cyclohexyl group, the S-enantiomer reacts more than 100 times faster than the R-enantiomer. msu.edu This results in the conversion of the S-enantiomer to its corresponding epoxide, while the R-enantiomer can be recovered unchanged with high enantiomeric purity. msu.edu The efficiency of the resolution is dependent on the relative rates of reaction of the two enantiomers (krel).

Impact of Ligand Steric Properties on Selectivity

The choice of the tartrate ester ligand has a marked impact on the selectivity of the kinetic resolution. unipd.it Unlike in the asymmetric epoxidation of primary allylic alcohols where different tartrate esters often give similar results, in kinetic resolutions, the steric bulk of the ester group on the tartrate ligand is crucial. unipd.itprinceton.edu

Research has shown that selectivity generally improves with larger, more sterically demanding tartrate esters. unipd.it While dimethyl tartrate (DMT) and this compound (DET) are effective, even higher selectivities are often achieved with the bulkier diisopropyl tartrate (DIPT). unipd.itprinceton.edu For some substrates, dicyclohexyl and dicyclododecyl tartrates provide optimal results. unipd.it This trend highlights the importance of steric interactions within the diastereomeric transition states that govern the reaction. The larger steric hindrance presented by bulkier ligands enhances the differentiation between the two enantiomers of the racemic alcohol, leading to a higher relative rate of reaction (krel) and thus a more efficient kinetic resolution. unipd.it

Table 2: Influence of Tartrate Ligand on the Efficiency of Kinetic Resolution

Tartrate LigandRelative Steric BulkGeneral Effect on Selectivity (krel) in Kinetic Resolution
Dimethyl Tartrate (DMT)SmallestLower selectivity unipd.it
This compound (DET)IntermediateGood selectivity unipd.it
Diisopropyl Tartrate (DIPT)LargerHigher selectivity, often preferred for kinetic resolutions unipd.itchem-station.com

Oxidative Kinetic Resolution of Racemic Secondary Alcohols

The oxidative kinetic resolution (OKR) of racemic secondary alcohols is a crucial method for obtaining enantiomerically pure alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals. aurak.ac.ae this compound has been incorporated into chiral manganese(III)-salen complexes to effectively catalyze these resolutions.

One study detailed the use of a this compound-linked chiral macrocyclic manganese(III)-salen complex for the OKR of racemic secondary alcohols. aurak.ac.aeresearchgate.netorcid.org With a low catalyst loading of 1.5 mol%, this system provided enantioenriched secondary alcohols with high enantiomeric excess (ee), reaching up to 97%. researchgate.net The catalyst demonstrated good reusability, maintaining its performance for up to four cycles. researchgate.net The research highlighted the efficiency of these complexes, achieving excellent ee (up to 99%) for chiral secondary alcohols in as little as 30 minutes using iodosylbenzene diacetate as the oxidant. researchgate.net

Another investigation into a series of macrocyclic this compound-linked Mn(III) salen complexes also showed promising results for the OKR of racemic 1-phenylethanol. aurak.ac.ae The optimal conditions were found to be a catalyst loading of 1.5 mol%, which resulted in 95% ee and 66% conversion. For non-benzylic secondary alcohols like 1-phenyl-2-propanol, a high enantioselectivity of 97% ee was achieved with 65% conversion. aurak.ac.ae

The effectiveness of these catalyst systems is often dependent on the choice of oxidant and reaction conditions. For instance, chiral dimeric Mn(III) salen complexes have been used with PhI(OAc)2 as the oxidant in a water/organic solvent mixture to achieve excellent enantiomeric excesses. researchgate.net

This compound in Other Asymmetric Catalytic Systems

Beyond its role in the Sharpless epoxidation and oxidative kinetic resolutions, this compound and its derivatives have been successfully employed in a range of other asymmetric catalytic reactions.

Applications in Michael Additions as Enantioselective Phase Transfer Catalysts

Diethyl L-tartrate serves as a starting material for the synthesis of more complex chiral structures, such as l-threitol-based lariat (B8276320) ethers. researchgate.netsigmaaldrich.comnih.gov These crown ethers, specifically those incorporating a monoaza-15-crown-5 unit, have been effectively used as phase transfer catalysts in asymmetric Michael addition reactions. researchgate.netnih.gov

Under mild conditions, these catalysts have produced Michael adducts with good to excellent enantioselectivities. researchgate.netnih.gov For example, the addition of 2-nitropropane (B154153) to trans-chalcone and the reaction of diethyl acetamidomalonate with β-nitrostyrene yielded the corresponding chiral adducts with enantioselectivities of 90% and 95%, respectively. researchgate.netnih.gov

The substitution pattern of the chalcone (B49325) substrate was found to significantly influence both the yield and the enantioselectivity of the reaction with diethyl acetoxymalonate. researchgate.netnih.gov Notably, the highest enantiomeric excess values, reaching 99% ee, were observed with 4-chloro- and 4-methoxychalcone (B190469) as substrates. researchgate.netnih.gov These tartrate-derived catalysts have also been applied to the phase-transfer catalyzed cyclopropanation of chalcones and benzylidene-malononitriles, affording chiral cyclopropane (B1198618) diesters with up to 99% ee. researchgate.netnih.gov

This compound Linked Chiral Macrocyclic Manganese(III)-Salen Complexes in Epoxidation

This compound has been integrated as a linker in chiral macrocyclic manganese(III)-salen complexes, which have proven to be highly effective catalysts for the enantioselective epoxidation of nonfunctionalized olefins. researchgate.netorcid.orgresearchgate.net These catalytic systems have been successfully applied to substrates such as indene (B144670) and chromenes. researchgate.netresearchgate.net

In one study, a 2.5 mol% loading of a this compound-linked chiral macrocyclic Mn(III)-salen catalyst, in the presence of pyridine (B92270) N-oxide as an axial ligand and a urea-hydrogen peroxide adduct as the oxidant, resulted in high yields (>97%) and enantiomeric excesses (up to 92%) of the corresponding epoxides. researchgate.netresearchgate.net The catalyst also demonstrated excellent recyclability, being recoverable and reusable for up to four cycles without a significant loss in performance. researchgate.net

Further research has shown that other macrocyclic Mn(III) salen complexes can achieve even higher enantioselectivities, with ee values up to >95% in certain cases. researchgate.net The choice of oxidant, such as sodium hypochlorite (B82951) or a urea-hydrogen peroxide adduct, and the presence of an axial base like pyridine N-oxide are crucial for the success of these epoxidation reactions. researchgate.netresearchgate.net Oligomeric (salen)Mn(III) complexes featuring tartrate linkers have also been immobilized on layered double hydroxides. nih.gov In these heterogeneous systems, it was found that the chirality of the salen unit primarily determined the configuration of the major epoxide product, while the tartrate linker could enhance the enantioselectivity, particularly when the tartrate and salen components had identical chiral configurations. nih.gov

Stereoselective Paternò-Büchi Reactions with this compound Moieties

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for the synthesis of oxetanes. mdpi.comscribd.comresearchgate.net The stereoselectivity of this reaction can be influenced by the presence of chiral auxiliaries, including those derived from this compound.

While direct use of this compound as a chiral auxiliary in Paternò-Büchi reactions is not extensively documented in the provided context, the principles of stereoselective control in these reactions are well-established. cambridgescholars.comnih.gov The stereochemical outcome is often dictated by the interactions between the orbitals of the excited carbonyl compound and the alkene. cambridgescholars.com In reactions involving chiral substrates, such as those with a this compound moiety, the diastereoselectivity would likely arise from the preferential attack of the excited carbonyl on one face of the alkene, guided by the chiral environment. researchgate.net

For instance, in related systems, the diastereoselectivity of the Paternò-Büchi reaction has been explained by the formation of more stable biradical intermediates, where steric and electronic factors, including potential hydrogen bonding with chiral hydroxyl groups, direct the approach of the reactants. researchgate.net

Deoxydehydration Reactions Catalyzed by Rhenium and Molybdenum Complexes with this compound

Deoxydehydration (DODH) is a reduction reaction that converts vicinal diols to alkenes. rsc.orgrsc.org this compound has been used as a substrate in studies of DODH reactions catalyzed by high-valent oxorhenium and molybdenum complexes.

Rhenium-catalyzed DODH of (+)-diethyl tartrate has been shown to produce diethyl fumarate (B1241708) with high syn-stereoselectivity. acs.org Methyltrioxorhenium (MTO) and perrhenate (B82622) salts can catalyze this transformation using various reducing agents, including sulfites and phosphines. acs.orguu.nl In one instance, the conversion of this compound to diethyl fumarate reached over 95% in two days at 150 °C. uu.nl

Molybdenum complexes have also been investigated as catalysts for the DODH of glycols. A molybdenum di-oxo-complex with a dianionic ONO pincer ligand was shown to be active for the DODH of various diols, although reactions with (+)-diethyl L-tartrate resulted in comparatively lower yields than some other systems. rsc.org However, other molybdenum catalysts based on salan ligands have demonstrated high efficiency. chemrxiv.org One such complex yielded nearly quantitative amounts (>98%) of diethyl fumarate from (+)-diethyl tartrate using triphenylphosphine (B44618) as the reductant. chemrxiv.org A high yield of 78% was also achieved with the more benign reductant sodium sulfite. chemrxiv.org

Catalyst SystemSubstrateProductReductantYieldReference
Rhenium Complexes(+)-Diethyl tartrateDiethyl fumarateSulfite/PR3>95% conversion acs.orguu.nl
Molybdenum-Salan Complex(+)-Diethyl tartrateDiethyl fumaratePPh3>98% chemrxiv.org
Molybdenum-Salan Complex(+)-Diethyl tartrateDiethyl fumarateNa2SO378% chemrxiv.org
Molybdenum ONO pincer complex(+)-Diethyl L-tartrateDiethyl fumaratePPh3Lower yields rsc.org

Role as a Chiral Auxiliary in Synthesizing Complex Chiral Molecules

This compound is a fundamental chiral building block, or chiron, used in the synthesis of numerous complex and biologically active molecules. ontosight.aisinocurechem.comnih.gov Its two stereocenters can be manipulated to unambiguously establish the stereochemistry of target molecules. nih.gov

For example, in the total synthesis of the cytotoxic polyacetylene panaxydol, (+)-diethyl-L-tartrate was used as a chiral template to establish the absolute configuration at the C9 and C10 centers. nih.gov Similarly, the absolute configuration of another polyacetylene, PQ-8, was determined through a synthesis that utilized the 1,2-diol of (+)-diethyl-L-tartrate to construct the key epoxide functionality. nih.gov

This compound has also been a starting point for the synthesis of nectrisine, a fungal metabolite. A synthetic route starting from (–)-diethyl-D-tartrate proceeded through an aminonitrile and a subsequent oxidative lactam formation. nih.gov Furthermore, a synthesis of thromboxane (B8750289) B2 began with diethyl-L-tartrate, which was converted into a bicyclic intermediate that served as a scaffold for subsequent stereoselective transformations. nih.gov Beyond natural products, this compound has been used to synthesize diacyltetrol lipids, which are activators of the C1 domain of protein kinase C, highlighting its utility in developing molecules for studying biological pathways. sigmaaldrich.com

Diastereoselective Processes with Tartaric Acid Ester Moieties

The inherent chirality of tartaric acid and its esters, such as this compound, makes them invaluable building blocks and chiral auxiliaries in asymmetric synthesis. The C2-symmetric backbone of tartrates provides a well-defined stereochemical environment that can effectively control the facial selectivity of reactions on prochiral substrates, leading to the formation of one diastereomer in preference to another. This diastereoselectivity is crucial in the construction of complex molecules with multiple stereocenters.

A notable application is in aldol (B89426) reactions, where tartrate-derived chiral auxiliaries guide the formation of new carbon-carbon bonds with high stereocontrol. For instance, the Lewis acid-promoted aldol reaction between a silyl (B83357) enol ether and a tartrate-derived aldehyde, specifically diisopropyl-D-tartrate, has been shown to proceed with exceptional diastereoselectivity, yielding a single diastereomer of the cobalt-complexed thioester product. nih.gov This high level of control is attributed to the pre-complexation of the acetylenic moiety with cobalt hexacarbonyl, which enhances the stereodirecting influence of the tartrate auxiliary. nih.gov Similarly, tartrate-derived silylketene acetals have been used in titanium-mediated aldol couplings with achiral α-ketoesters to construct contiguous quaternary chiral centers with excellent diastereoselectivity. researchgate.net

Another significant area where tartaric acid ester moieties induce diastereoselectivity is in cyclopropanation reactions. The asymmetric Simmons-Smith reaction of allylic alcohols, for example, utilizes this compound as a chiral auxiliary to achieve high stereocontrol. oup.comoup.com The reaction of γ-silicon substituted allylic alcohols with diethylzinc (B1219324) and diiodomethane (B129776) in the presence of (+)-diethyl tartrate affords the corresponding cyclopropylmethyl alcohols with high diastereoselectivity. oup.com The stereochemical outcome is dependent on the stoichiometry and the specific tartrate ester used.

Furthermore, tartrate derivatives have been employed as scaffolds in cycloaddition reactions. Chiral ketene (B1206846) precursors synthesized from diethyl L-tartrate undergo Staudinger cycloadditions with various imines to produce spiro-β-lactams. thieme-connect.com These reactions typically yield diastereomeric mixtures, with ratios around 60:40, demonstrating the influence of the tartrate moiety on the approach of the ketene to the imine. thieme-connect.com

Alkylation of tartrate-derived structures also proceeds with notable diastereoselectivity. For example, the alkylation of the lithium dienolate of a dioxane derived from tartaric acid yields both mono- and dialkylated products. unl.pt The diastereoselectivity of this process is influenced by the nature of the alkylating agent. unl.pt Radical cyclization reactions also benefit from the stereodirecting effect of tartrate moieties. A bis(β-alkoxyacrylate) derived from diethyl-D-tartrate undergoes radical cyclization to form a bicyclic product as a 10:1 mixture of diastereomers. nih.gov

The following tables summarize key research findings on diastereoselective processes involving tartaric acid ester moieties.

Table 1: Diastereoselective Aldol Reactions with Tartrate Derivatives

Tartrate DerivativeSubstrate 1Substrate 2Catalyst/ReagentDiastereomeric Ratio (d.r.)Product ClassRef.
Diisopropyl-D-tartrateTartrate-derived aldehydeSilyl enol etherLewis AcidSingle diastereomerCobalt-complexed thioester nih.gov
Di-tert-butyl (R,R)-tartrateTartrate-derived silylketene acetalAchiral α-ketoesterTitanium-mediatedExcellentHighly substituted γ-lactones researchgate.net

Table 2: Diastereoselective Cycloaddition and Cyclization Reactions

Tartrate DerivativeReaction TypeSubstratesCatalyst/ReagentDiastereomeric Ratio (d.r.)Product ClassRef.
Diethyl L-tartrateStaudinger CycloadditionChiral ketene precursor, Imines-~60:40Spiro-β-lactams thieme-connect.com
Diethyl-D-tartrateRadical CyclizationBis(β-alkoxyacrylate)Radical initiator10:1Bicyclic compound nih.gov

Table 3: Diastereoselective Simmons-Smith Cyclopropanation

Tartrate DerivativeSubstrateReagentsDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Product ClassRef.
(+)-Diethyl tartrate(E)-3-(Dimethylphenylsilyl)-2-propen-1-olEt₂Zn, CH₂I₂63% e.e.Silicon-substituted cyclopropylmethyl alcohol oup.com
(+)-Diethyl tartrate(E)-3-(Triphenylsilyl)-2-propen-1-olEt₂Zn, CH₂I₂92% e.e.Silicon-substituted cyclopropylmethyl alcohol oup.com
(+)-Diethyl tartratecis-3-Phenyl-2-propen-1-olEt₂Zn, CH₂I₂70% e.e.cis-Cyclopropane oup.com

Table 4: Diastereoselective Alkylation of Tartrate Derivatives

Tartrate DerivativeSubstrateAlkylating AgentDiastereoselectivityProduct ClassRef.
(2R,3R,5R,6R)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylateLithium dienolate of dioxaneBenzyl (B1604629) bromideFormation of only monoalkylated productMonoalkylated tartrate derivative unl.pt
(2R,3R,5R,6R)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylateLithium dienolate of dioxanePropargyl bromideFormation of mono- and dialkylated productsAlkylated tartrate derivatives unl.pt

Computational and Theoretical Studies of Diethyl Tartrate Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory has become a vital tool for examining the intricate details of reactions involving diethyl tartrate, most notably the Sharpless asymmetric epoxidation. These studies model the reaction at an electronic level, providing a deeper understanding of the factors that control catalytic activity and selectivity.

DFT calculations have been extensively employed to model the structures and energetics of the Sharpless epoxidation reaction. wayne.eduacs.orgnih.gov This enantioselective reaction transforms prochiral allylic alcohols into 2,3-epoxyalcohols using a catalyst formed from titanium tetra(isopropoxide), this compound (DET), and an oxidizing agent like tert-butyl hydroperoxide. wayne.eduacs.orgnih.gov

Researchers have utilized the M06-2X DFT functional with basis sets like 6-311+G(d,p) to investigate the catalytic cycle. wayne.eduacs.orgnih.gov These models have examined the rapid and reversible ligand exchange reactions that occur when the titanium-tartrate dimer interacts with the alcohol substrate and the hydroperoxide oxidant to form the "loaded" catalyst. wayne.edu Calculations have shown that the activation energies for these ligand exchange steps are significantly lower than the barriers for the epoxidation step itself, which is consistent with experimental observations. wayne.eduacs.orgnih.gov

DFT studies have also provided detailed energetic profiles for the key oxygen transfer step. The transition structures and activation energies for the epoxidation of various allylic alcohols have been calculated, offering insights into how the substrate structure affects the reaction barrier. wayne.edunih.gov Furthermore, these computational models have explored the impact of interactions, such as those between the ester carbonyl group of the DET ligand and the titanium center (C=O···Ti), on the activation energies. wayne.edunih.gov

Table 1: Selected DFT Calculation Parameters for Sharpless Epoxidation Studies

DFT Functional Basis Set System Studied Key Findings
M06-2X 6-311+G(d,p) Sharpless epoxidation of allylic alcohols Dimerization of the Ti-DET complex is thermodynamically favored; ligand exchange has low activation barriers. wayne.eduacs.orgnih.gov
M06-2X 6-311++G(d) Monomeric models of Sharpless epoxidation The M06-2X functional provides accurate O-O bond dissociation energies, crucial for modeling the peroxide cleavage. wayne.edu

Theoretical studies based on orbital analysis have been crucial in explaining the stereochemical outcome of the Sharpless epoxidation. mdpi.com It is generally understood that for an epoxidation reaction, the peroxide O-O bond should approach the C=C double bond in a specific orientation. wayne.edu DFT studies have confirmed that the transition state (TS) for epoxidation often adopts a spiro orientation, where the plane of the alkene's π-bond and the plane containing the peroxide group (Ti-O-O) are nearly perpendicular. wayne.edumdpi.com

Analysis of the frontier molecular orbitals (FMOs) has identified key interactions that govern the reaction. mdpi.com Two critical interactions in the reaction complex have been highlighted:

The interaction between a lone pair of the peroxide oxygen atom and the antibonding π* orbital of the alkene. mdpi.com

The interaction between an antibonding Ti-O orbital and the bonding π orbital of the alkene. mdpi.com

These orbital interactions, along with steric factors, help to rationalize the preference for a spiro transition state over a planar one and contribute to the high degree of enantioselectivity observed in the reaction. mdpi.com The significance of the O-C-C=C dihedral angle of the allyl alcohol substrate has also been examined as a key factor influencing the epoxidation mechanism and its stereoselectivity. wayne.edunih.govwayne.edu

A pivotal finding from both experimental work and DFT calculations is the dimeric nature of the active Sharpless catalyst. wayne.eduwayne.edu While the catalyst is formed from a 1:1 mixture of Ti(O-i-Pr)₄ and this compound, DFT studies show that the resulting monomeric tetracoordinate titanium(IV) diethyltartrate complex, [Ti(DET)(O-i-Pr)₂], has a strong thermodynamic preference to dimerize. wayne.eduacs.orgnih.govnsf.gov

This dimerization leads to the formation of a more stable and, crucially, more reactive catalyst, [Ti(DET)(O-i-Pr)₂]₂. wayne.eduacs.orgnih.govnsf.gov In this dimeric structure, each titanium atom is typically pentacoordinate or hexacoordinate. wayne.eduwayne.educhinesechemsoc.org One of the carbonyl oxygen atoms from each this compound ligand coordinates to a titanium center, creating a tightly bound structure that is now widely accepted as the active catalyst. chinesechemsoc.org This dimeric form creates a specific chiral environment around the titanium active sites, which is essential for the high enantioselectivity of the epoxidation. wayne.edu The formation of heterodimers (complexes containing ligands of opposite chirality) when using non-enantiopure DET can lead to a decrease in reactivity and selectivity, a phenomenon known as a nonlinear effect. ifpenergiesnouvelles.fr

Analysis of Orbital Interactions in Epoxidation Mechanisms

Molecular Dynamics Simulations of this compound Complexes

While DFT is powerful for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD studies on this compound complexes, particularly within the context of the Sharpless epoxidation, are less common but offer valuable information.

One study employed enhanced sampling simulations using a multiscale metadynamics (MetaITS) approach to investigate the thermodynamics and mechanism of the Sharpless epoxidation. chinesechemsoc.org Due to the large size of the dimeric catalyst system (containing over one hundred atoms), a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method was utilized. chinesechemsoc.org In this approach, the catalytic core is treated with a higher level of theory (QM), while the rest of the system is treated with a more computationally efficient method (MM).

The simulations were used to construct a two-dimensional free energy surface (FES) for the reaction at 253 K. chinesechemsoc.org For the reaction using the (R,R)-diethyl tartrate ligand, the calculated reaction free energies showed that the formation of the R-configuration epoxide product was significantly more favorable than the S-configuration product, which is in excellent agreement with experimental results. chinesechemsoc.org These simulations provide a dynamic picture of the reaction, complementing the static energetic information obtained from DFT.

Table 2: Free Energy of Reaction from MD Simulations of Sharpless Epoxidation

Ligand Product Configuration Calculated Reaction Free Energy (kJ/mol)
(R,R)-Diethyl Tartrate R-epoxide -117.7

This table is generated based on data from the cited research and illustrates the thermodynamic preference for the R-product as determined by simulation. chinesechemsoc.org

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. While extensive QSAR studies focusing specifically on a broad range of this compound derivatives are not widely reported in the searched literature, the principle has been applied in studies that include this compound within a larger set of compounds.

For instance, a study investigating the tyrosinase inhibitory activity of kojic acid derivatives determined the quantitative structure-time-activity relationships for a set of 35 different compounds, which included this compound. researchgate.net Such studies help in understanding how different structural features contribute to a particular activity, although the specific contribution of the this compound structure was not detailed in the available abstract.

Analytical Chemistry of Diethyl Tartrate and Stereoisomers

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques, especially chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in separating and quantifying the enantiomers of diethyl tartrate.

Chiral HPLC methods have been developed for the separation of various tartrate compounds. For instance, an isocratic chiral HPLC method was successfully developed to separate the enantiomers of tolterodine (B1663597) tartrate. researchgate.netnih.gov This method utilized a Chiralcel OD-H column with a mobile phase consisting of n-hexane and isopropyl alcohol, demonstrating the capability of such columns to resolve chiral compounds. researchgate.netnih.gov While this example is for a different tartrate salt, the principles are directly applicable to the analysis of this compound enantiomers.

Gas chromatography is another powerful tool for chiral separations. Historically, researchers have used optically active stationary phases, such as diethyl d-tartrate itself, to resolve racemic mixtures of compounds like 2-butanol (B46777) and various brominated esters. core.ac.uk More modern approaches utilize capillary GC with columns coated with cyclodextrin (B1172386) derivatives, which have shown broad applicability in separating a wide range of enantiomers, including those of polar compounds like alcohols and diols without derivatization. gcms.cz The enantiomeric purity of (+)-diethyl L-tartrate has been determined to be ≥99% using gas-liquid chromatography (GLC).

Table 1: Gas Chromatography Methods for Chiral Separations

Stationary PhaseAnalyte(s)Observations
Diethyl-d-tartrateRacemic 2-butanol, 2-bromopentane, ethyl-α-bromopropionatePartial resolution with splitting of peaks for d- and l- isomers. core.ac.uk
Cyclodextrin derivativesVarious polar and non-polar racematesSuperior to many other chiral stationary phases for capillary GC. gcms.cz

Spectroscopic Characterization Techniques

Spectroscopy plays a vital role in the structural characterization of this compound and its stereoisomers. Techniques like NMR and IR spectroscopy provide detailed information about the molecular structure and bonding, while chiroptical methods like VCD are essential for determining the absolute configuration.

NMR Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. nih.govhmdb.cachemicalbook.comhmdb.camimedb.org

The ¹H NMR spectrum of this compound typically shows characteristic signals for the ethyl group protons (a triplet and a quartet) and the methine protons on the tartrate backbone. hmdb.cachemicalbook.com Similarly, the ¹³C NMR spectrum displays distinct resonances for the carbonyl carbon, the hydroxyl-bearing methine carbons, and the carbons of the ethyl groups. nih.govhmdb.camimedb.org These spectra are crucial for confirming the identity and purity of the compound. For instance, in a study on the synthesis of polyesters, ¹H-NMR was used to characterize the monomers and confirm the structure of the resulting polymers containing this compound units. tandfonline.com

Table 2: Representative NMR Data for this compound

NucleusSolventKey Chemical Shifts (ppm) - Approximate
¹H NMRCDCl₃Signals corresponding to -CH₃ and -CH₂ of the ester groups. chemicalbook.comresearchgate.net
¹³C NMRCDCl₃Resonances for carbonyl, methine, and ethyl carbons. nih.govhmdb.camimedb.org

Infrared Spectroscopy (ATR-IR) in Kinetic Studies

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful technique for in-situ monitoring of chemical reactions in the liquid phase. colostate.edu This method has been effectively used to follow the kinetics of reactions involving this compound.

In one study, the deoxydehydration (DODH) of this compound to diethyl fumarate (B1241708) was monitored in real-time using an autoclave equipped with an ATR-IR probe. nsf.govresearchgate.net The specific IR absorption bands of this compound and the product, diethyl fumarate, allowed for the continuous calculation of their concentrations throughout the reaction. nsf.govresearchgate.net This provided valuable kinetic data, showing an excellent correlation between the consumption of the tartrate and the formation of the fumarate. nsf.gov The use of in-situ ATR-IR confirmed that diethyl fumarate was the only product observed, which was consistent with results from GC and NMR analysis. nsf.gov

Table 3: Key IR Bands for Kinetic Monitoring of this compound Deoxydehydration

CompoundWavenumber (cm⁻¹)Assignment
Diethyl Fumarate1731, 1295, 1155, 979Product formation researchgate.net
This compound(Not specified)Reactant consumption nsf.gov

Vibrational Circular Dichroism (VCD) and Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com It is a powerful method for determining the absolute configuration of stereoisomers in solution. mdpi.com

The VCD spectra of dialkyl tartrates, including this compound, have been studied to understand their conformational preferences in different solvents. acs.org The spectra are sensitive to the solvent environment, indicating different hydrogen bonding interactions. acs.org For dimethyl tartrate, a closely related compound, VCD studies in dilute carbon tetrachloride solution revealed a coupled oscillator mechanism for the OH stretching band, which is a classic example of this phenomenon. acs.orgacs.org

By comparing experimental VCD spectra with those predicted by Density Functional Theory (DFT) calculations for different conformers, the dominant structures in solution can be identified. acs.orgresearchgate.net For dialkyl tartrates in non-polar solvents, the trans-COOR conformer with intramolecular hydrogen bonding is predominant. acs.org In polar solvents like DMSO, intermolecular hydrogen bonding with the solvent molecules becomes more favorable. acs.org These studies demonstrate the utility of VCD in conjunction with theoretical calculations for the detailed stereochemical analysis of this compound.

Polarimetry for Optical Activity Measurement

Polarimetry is the technique used to measure the optical rotation of a substance, which is a fundamental property of chiral molecules like the enantiomers of this compound. scribd.com The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). scribd.com

The enantiomers of this compound rotate plane-polarized light in equal but opposite directions. masterorganicchemistry.com For example, (+)-Diethyl L-tartrate is dextrorotatory, meaning it rotates the plane of polarized light to the right (positive rotation). tartaric-acid-china.com Conversely, (-)-Diethyl D-tartrate is levorotatory, rotating the light to the left (negative rotation). tartaric-acid-china.comchemimpex.com

The measured optical rotation is directly proportional to the enantiomeric excess of the sample. A racemic mixture (equal amounts of both enantiomers) is optically inactive. scribd.com Therefore, polarimetry provides a straightforward method to assess the enantiomeric purity of a this compound sample. The specific rotation of (+)-Diethyl L-tartrate is reported as [α]20/D +8.5° when measured neat. Another source reports a value of between +7.5° and +8.5°. fao.org For (-)-Diethyl D-tartrate, a specific rotation of [α]D20 = -25 to -27º has been reported for a concentration of 1 g/dL in water. chemimpex.com

Table 4: Reported Specific Rotation Values for this compound Enantiomers

EnantiomerSpecific Rotation [α]Conditions
(+)-Diethyl L-tartrate+8.5°20°C, neat
(+)-Diethyl L-tartrate+7.5° to +8.5°20°C fao.org
(-)-Diethyl D-tartrate-25° to -27°20°C, c=1 in H₂O chemimpex.com

Advanced Applications and Emerging Research Areas

Diethyl Tartrate in Materials Science Research

The intrinsic chirality and well-defined stereochemistry of this compound (DET) make it a valuable building block in materials science, particularly for the synthesis of advanced functional polymers. Researchers have successfully incorporated DET into the main chain of polymeric systems to create materials with unique optical and thermal properties.

A notable application is in the development of chiral polyesters for nonlinear optical (NLO) applications, such as second harmonic generation (SHG). A novel synthetic approach has been developed to incorporate donor-acceptor substituted π-conjugated segments and chiral centers, derived from (2R,3R)-(+)-diethyl tartrate, into main-chain polymeric systems. tandfonline.comtandfonline.com These optically active polyesters are synthesized via high-temperature polycondensation from components including biphenolic azo chromophores and terephthaloyl chloride. tandfonline.com The introduction of the chiral tartrate unit into the polymer backbone leads to the formation of non-centric configurations with a stable chiral order. tandfonline.comtandfonline.com These materials exhibit significant thermal stability, with glass transition temperatures (Tg) ranging from 100–190°C and thermal stability up to 350°C. tandfonline.comresearchgate.net The resulting polyesters also show positive solvatochromism in their UV-visible absorption spectra. tandfonline.comresearchgate.net

Table 1: Properties of this compound-Based Chiral Polyesters

Polymer ID Chiral Monomer (DET) Content Glass Transition Temp. (Tg) Thermal Stability (up to) Key Feature Reference
PE 1-4 Varied 105-190°C 350°C Methylene-bridged backbone tandfonline.com
PE 5-8 Varied 100-175°C 350°C Flexible Sulphone-bridged backbone tandfonline.com

Furthermore, tartrate derivatives are being explored as ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov The use of chiral ligands like tartrates can impart chirality to the MOF structure, making them suitable for enantioselective applications. mdpi.com For example, enantiopure 3D MOFs have been synthesized using L- or D-tartrate, with the framework retaining the chirality of the ligand. mdpi.com

Nanotechnology Applications of this compound

The role of this compound in nanotechnology is an emerging field, primarily leveraging its function as a chiral building block and its derivatives' utility in forming advanced nanomaterials. While direct applications of DET itself are not widespread, its derivatives, particularly tartrates, are used in creating functional nanostructures and nanocomposites.

One significant application lies in the field of drug delivery, where metal-organic frameworks (MOFs) serve as nanocarriers. For instance, a zirconium-based MOF (UiO-67) loaded with brimonidine (B1667796) tartrate has been incorporated into polyurethane nanocomposite films to create novel ocular therapeutics for glaucoma. nih.gov These MOF-based devices provide a large capacity for drug loading and enable controlled, extended release of the therapeutic agent. nih.gov

Although less direct, the principles of nanotechnology are also relevant to the catalysts formed using this compound. The Sharpless epoxidation catalyst, a titanium-tartrate complex, functions at a molecular scale to create chiral epoxides. numberanalytics.com The precise, nanoscale architecture of this catalyst is what dictates its high enantioselectivity.

The properties of nanoparticles, such as solubility, aggregation, and biological availability, are critical to their function and safety. spiedigitallibrary.org The incorporation of chiral molecules like this compound into nanodevices or as surface ligands on nanoparticles is a potential area of research for creating chiral sensors or enabling stereospecific interactions at the nano-bio interface.

Flow Chemistry Approaches for this compound Mediated Reactions

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. The application of flow chemistry to reactions mediated by this compound, most notably the Sharpless asymmetric epoxidation, is an area of active research.

The Sharpless epoxidation, which uses a catalyst formed from titanium isopropoxide and this compound, is a cornerstone of asymmetric synthesis. numberanalytics.com Traditionally, this reaction is performed in batches and often requires the use of molecular sieves to achieve catalytic turnover, especially at low catalyst loadings (e.g., 5 mol%). google.com However, molecular sieves can cause issues in large-scale production, such as filter clogging, which reduces efficiency. google.com

By adapting the Sharpless epoxidation to a flow reactor system, researchers have found that the reaction can proceed catalytically without the need for molecular sieves. google.com This represents a significant process improvement, allowing for the efficient and large-scale manufacturing of optically active epoxy alcohol compounds, which are valuable intermediates for pharmaceuticals. google.com The use of microreactors or flow reactors has been suggested as a way to improve the efficiency and safety of this powerful reaction. google.comorganic-chemistry.org The high surface-area-to-volume ratio in flow reactors can enhance heat and mass transfer, leading to better control and potentially higher yields and selectivity.

Integration of Artificial Intelligence and Machine Learning in this compound Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and catalyst development. researchgate.net For reactions involving this compound, particularly in asymmetric catalysis, AI and ML offer powerful tools for prediction, optimization, and discovery. figshare.comazorobotics.com

A primary challenge in asymmetric catalysis is predicting and controlling enantioselectivity. ML models are increasingly being developed to predict the enantiomeric excess (% ee) of a reaction based on the structures of the substrate, catalyst, and ligands. figshare.comcam.ac.ukpnas.org These models can be trained on existing datasets from literature to identify subtle relationships between molecular features and stereochemical outcomes. chinesechemsoc.orgrsc.org For example, deep neural networks (DNNs) and random forest (RF) algorithms have been successfully used to predict enantioselectivity in asymmetric hydrogenations and C-H activation reactions with high accuracy. pnas.orgrsc.org

While these studies may not have focused exclusively on this compound, the methodologies are directly applicable to its chemistry. Key applications include:

Predicting Catalyst Performance: An ML model could be trained to predict the enantioselectivity of the Sharpless epoxidation for a new allylic alcohol substrate, using the DET-titanium complex as the catalyst. This would accelerate the screening process. pnas.org

Optimizing Reaction Conditions: AI algorithms can optimize reaction parameters (temperature, solvent, additives) to maximize yield and selectivity, reducing the need for extensive trial-and-error experimentation. chinesechemsoc.org

Designing Novel Ligands: AI can be used in retrosynthesis and ligand design. engineering.org.cn Starting with the this compound scaffold, ML models could suggest modifications to create new chiral ligands with potentially superior performance in other asymmetric transformations. Advanced molecular representations that encode chirality are being developed to improve the accuracy of these predictions. chemrxiv.org

Table 2: Potential Applications of AI/ML in this compound Chemistry

AI/ML Application Specific Task for DET Chemistry Potential Benefit Reference
Predictive Modeling Predict enantioselectivity of new substrates in Sharpless epoxidation. Faster catalyst screening, reduced experimental cost. figshare.compnas.org
Reaction Optimization Identify optimal conditions for synthesizing bioactive molecules from DET. Higher yields, improved process efficiency. chinesechemsoc.org
Retrosynthesis & Ligand Design Propose synthetic routes to novel C2-symmetric ligands derived from DET. Discovery of new catalysts and chiral auxiliaries. engineering.org.cnchemrxiv.org

Unexplored Reaction Pathways and Transformations Involving this compound

While this compound is well-established as a chiral auxiliary in reactions like the Sharpless epoxidation, research continues to uncover new transformations and synthetic applications for this versatile building block. A key area of exploration is the development of novel C2-symmetric ligands for asymmetric catalysis, moving beyond the traditional titanium complex.

Researchers have used DET as a starting material to synthesize new classes of chiral ligands with unique backbones. For example, chiral phosphine (B1218219) ligands incorporating a 1,4-dioxane (B91453) backbone have been synthesized from tartrates. acs.org Rhodium complexes with these ligands have proven to be highly efficient catalysts for the asymmetric hydrogenation of enamides, achieving enantioselectivities of 94% to over 99% ee. acs.org These results suggest that the 1,4-dioxane backbone, derived from the tartrate structure, plays a crucial role in stabilizing the metal-ligand chelate conformation, leading to high stereocontrol. acs.org

Another innovative approach involves the transacetalization of this compound to create a new class of C2-symmetric auxiliaries and ligands. acs.org This method provides simple access to novel chiral structures that can be employed in various asymmetric reactions. Further modifications of the DET backbone have led to the synthesis of other ligand types, such as chiral 1,2-aminophosphine ligands and cyclic 1,2-diacetal amines, demonstrating the modularity of DET as a chiral precursor. uni-muenchen.dedntb.gov.ua

The transformation of this compound into diamine derivatives, which are then used to create salen-type ligands, opens up applications in other catalytic reactions like asymmetric epoxidation and aziridination. metu.edu.tr These explorations highlight that the full potential of DET as a scaffold for novel catalyst design is still being realized, with many reaction pathways and ligand architectures remaining to be discovered.

This compound in Bioorganic Chemistry and Enzyme-Mimetic Systems

In bioorganic chemistry, this compound is a highly valued starting material for the stereocontrolled synthesis of complex, biologically active molecules. Its two pre-defined stereocenters provide a reliable foundation for building chiral natural products and pharmaceuticals. chemimpex.comottokemi.com

Numerous total syntheses of bioactive compounds have utilized this compound as the initial chiral template. For example:

Oseltamivir (B103847): A practical, azide-free synthesis of the antiviral drug oseltamivir was accomplished in 11 steps starting from inexpensive diethyl d-tartrate. chemimpex.com

(-)-Kumausallene: This bioactive natural product has been synthesized using diethyl D-tartrate as a key starting material. ottokemi.com

Arundic Acid: (+)-Diethyl L-tartrate is used as a chiral reagent in the synthesis of arundic acid, a compound investigated for therapy following acute ischemic stroke. fishersci.ca

Beyond its use as a building block, derivatives of the this compound-titanium complex, central to the Sharpless epoxidation, can function as enzyme-mimetic systems. The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a transformation carried out by certain oxygenase enzymes. In 1984, it was discovered that a modified Sharpless reagent, containing titanium isopropoxide, this compound, tert-butyl hydroperoxide, and one equivalent of water, could catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantiomeric purity. researchgate.net This system mimics the function of an oxygenase by using a defined chemical catalyst to achieve a stereoselective oxidation that is otherwise challenging.

Research in Enzyme Activity and Metabolic Pathways

This compound and its derivatives serve as important tools for investigating enzyme activity and elucidating metabolic pathways. medchemexpress.com Their well-defined structures allow them to be used as substrates, substrate analogues, or inhibitors to probe the mechanisms of specific enzymes.

A clear example is the use of D-diethyl tartrate to synthesize substrate analogues for studying aldol-like enzyme-catalyzed reactions. Researchers prepared D-threose 4-phosphate from D-diethyl tartrate to investigate the mechanistic details of enzymes involved in this metabolic pathway. rsc.org

In the context of enology, tartrate esters naturally present in wine, including this compound, are substrates for enzymes produced by microorganisms during malolactic fermentation. It has been observed that certain strains of the lactic acid bacterium Oenococcus oeni possess cinnamoyl esterase activity, which can hydrolyze tartaric acid esters. researchgate.net Studying the metabolism of these esters is crucial for understanding the development of wine aroma and the formation of compounds like ethylphenols. researchgate.net

Furthermore, this compound is listed as a biochemical reagent for general life science research, which includes its use in studies of enzyme activity and metabolic processes. medchemexpress.com Its hydrolysis can be used to assay for esterase activity, and its structure can be a starting point for designing inhibitors for enzymes like acid phosphatases, some of which are known to be tartrate-sensitive or tartrate-resistant. science.gov

Biochemical Reagent Applications

This compound serves as a versatile biochemical reagent in various life science research applications. medchemexpress.com Its utility stems from its chiral nature and its role as a substrate or modulator in enzymatic reactions. Researchers utilize this compound in studies concerning enzyme activity and metabolic pathways, which contributes to a broader understanding of biological processes and the development of new therapeutic strategies. chemimpex.com

One of the primary applications of this compound in biochemical research is as a chiral building block for the synthesis of biologically active molecules. chemimpex.com Its specific stereochemistry is invaluable in creating enantiomerically pure compounds, which is often a critical factor for the efficacy and safety of pharmaceuticals. chemimpex.comontosight.ai For instance, it is used in the synthesis of various drugs, including anti-cancer and anti-viral agents. chemimpex.com

In the field of biocatalysis, this compound can act as a substrate for enzymes, facilitating environmentally friendly reactions compared to traditional chemical methods. chemimpex.comontosight.ai Research has explored its use in various biocatalytic processes and enzymatic synthesis. ontosight.ai The study of how enzymes interact with this compound can provide insights into their substrate specificity and reaction mechanisms.

Furthermore, this compound is employed in the study of metabolic pathways. chemimpex.com By introducing it into a biological system, researchers can observe its transformation by various enzymes, helping to map out metabolic routes and identify the enzymes involved. This information is crucial for understanding normal physiological processes as well as the biochemical basis of diseases.

The following table summarizes key biochemical applications of this compound:

Application AreaSpecific UseSignificance
Enzyme Studies Substrate for enzymatic reactionsElucidates enzyme kinetics, substrate specificity, and reaction mechanisms. chemimpex.comchemimpex.com
Metabolic Pathway Analysis Tracer moleculeHelps in the identification and characterization of metabolic pathways. chemimpex.com
Biocatalysis Chiral substrateEnables the environmentally friendly synthesis of enantiomerically pure compounds. chemimpex.comontosight.ai
Drug Development Chiral starting materialCrucial for the synthesis of stereospecific pharmaceuticals, including anti-cancer and anti-viral drugs. chemimpex.com

Environmental Aspects and Degradation Pathways of this compound

The environmental fate of this compound is of interest due to its use in various industries, including as a "green" plasticizer for biodegradable polymers like polylactide (PLA). acs.org Understanding its degradation is crucial for assessing its environmental impact.

Studies have shown that this compound is biodegradable. acs.orglakshfinechem.com This is a significant environmental advantage, particularly in applications where it may be released into the environment. The biodegradability suggests that it is unlikely to persist and accumulate in ecosystems.

Degradation Pathways:

The degradation of this compound in the environment can occur through both biotic and abiotic processes.

Biotic Degradation: Microbial degradation is a primary pathway for the breakdown of this compound. acs.org Various microorganisms in soil and water can utilize it as a carbon source. The ester linkages are susceptible to hydrolysis by microbial esterases, breaking the molecule down into tartaric acid and ethanol (B145695). ontosight.ai Both of these breakdown products are common natural compounds that can be further metabolized by a wide range of microorganisms. Studies on similar esters, like diethyl malonate, have shown ready biodegradability in the presence of activated sludge, suggesting a similar fate for this compound. nih.gov

Abiotic Degradation: Abiotic degradation pathways, such as hydrolysis and phototransformation, also contribute to the breakdown of this compound in the environment. europa.eu

Hydrolysis: The ester linkages in this compound can undergo hydrolysis in water, a process that can be influenced by pH. fishersci.comfishersci.com This chemical reaction breaks the ester bonds to form tartaric acid and ethanol.

Phototransformation: In the atmosphere, this compound may undergo phototransformation through reactions with photochemically-produced hydroxyl radicals. europa.eu However, with a predicted vapor pressure of 0.402 Pa at 25°C, its volatilization into the atmosphere is expected to be low. europa.eu

The combination of these degradation pathways ensures that this compound is effectively broken down in the environment, minimizing its potential for long-term persistence. Research into the hydrolytic and enzymatic stability of tartaric acid esters, including this compound, has classified them as biodegradable materials. acs.org

The following table summarizes the environmental degradation pathways for this compound:

Degradation PathwayDescriptionKey FactorsProducts
Biotic Degradation Breakdown by microorganisms.Presence of suitable microbial populations (e.g., in soil, activated sludge).Tartaric Acid, Ethanol
Abiotic Degradation (Hydrolysis) Chemical breakdown in the presence of water.pH, temperature.Tartaric Acid, Ethanol
Abiotic Degradation (Phototransformation) Breakdown in the atmosphere by light-induced chemical reactions.Presence of hydroxyl radicals, sunlight. europa.euVarious smaller molecules

Conclusion

Summary of Diethyl Tartrate's Contributions to Asymmetric Synthesis and Catalysis

This compound, a readily available and relatively inexpensive chiral molecule derived from tartaric acid, has made monumental contributions to the fields of asymmetric synthesis and catalysis. ontosight.aipan.pl Its primary impact stems from its role as a chiral auxiliary and a versatile building block for the synthesis of complex, enantiomerically pure molecules. ontosight.aichemimpex.comsinocurechem.com The most notable application of this compound is as a chiral ligand in the Sharpless asymmetric epoxidation. wikipedia.orgwikipedia.orgjove.com This groundbreaking reaction allows for the highly predictable and enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgjove.com

The genius of the Sharpless epoxidation lies in the in-situ formation of a chiral catalyst from titanium tetra(isopropoxide) and either the D-(-)- or L-(+)-enantiomer of this compound. wikipedia.orgwikipedia.orgnih.gov The choice of the this compound enantiomer dictates the stereochemical outcome of the epoxidation, delivering the epoxide oxygen to a specific face of the alkene. jove.com This method provides access to optically active epoxides, which are crucial intermediates in the synthesis of a vast array of natural products and pharmaceuticals, including antibiotics, pheromones, and saccharides. wikipedia.orgslideshare.net

Beyond the Sharpless epoxidation, this compound serves as a foundational chiral pool starting material. chemimpex.comgoogle.com Its two stereogenic centers and functional groups (hydroxyl and ester) make it an ideal precursor for the synthesis of other important chiral ligands and auxiliaries, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). wikipedia.orgdiva-portal.org These derivative ligands have found application in a variety of other asymmetric transformations. Furthermore, this compound itself is a key starting material in the total synthesis of numerous bioactive molecules, including anti-cancer agents, anti-viral agents, and various natural products like (+)-muricatacin and panaxydol. chemimpex.comnih.gov Its utility in creating specific stereoisomers is critical for the efficacy and safety of many pharmaceutical compounds. ontosight.ai

The following table summarizes the key applications of this compound in asymmetric synthesis:

Application AreaSpecific UseKey Outcome
Asymmetric Epoxidation Chiral ligand in the Sharpless EpoxidationPredictable synthesis of enantiomerically pure 2,3-epoxyalcohols wikipedia.orgjove.com
Chiral Building Block Starting material for complex moleculesSynthesis of bioactive natural products and pharmaceuticals chemimpex.comnih.gov
Chiral Auxiliary Precursor for other chiral ligands (e.g., TADDOLs)Development of new catalytic systems for various asymmetric reactions wikipedia.orgdiva-portal.org
Chiral Resolution Agent for separating racemic mixturesIsolation of pure enantiomers for pharmaceutical use ontosight.ai

Future Perspectives for Research and Development in this compound Chemistry

The legacy of this compound in chemical synthesis is well-established, yet significant opportunities for future research and development remain. A primary area of focus will likely be the design and synthesis of novel chiral ligands and catalysts derived from the this compound scaffold. chemimpex.comsinocurechem.com While TADDOLs are a prominent example, the inherent chirality and functionality of this compound offer a platform for creating new generations of ligands with enhanced reactivity, selectivity, and broader substrate scope for various asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. wikipedia.orgdiva-portal.org

Another promising avenue is the development of more sustainable and efficient synthetic processes utilizing this compound. Research into improving reaction conditions, such as the use of pervaporation to remove water and shift reaction equilibria in esterification reactions, points toward a future of greener chemical manufacturing. pan.plresearchgate.net Furthermore, the application of this compound and its derivatives in emerging areas of chemistry is an exciting prospect. For instance, its use as a biodegradable, "double green" plasticizer for polymers like polylactide (PLA) highlights its potential contribution to sustainable materials science. acs.org

Future research could also explore the full potential of this compound in the synthesis of novel bioactive compounds. nih.gov As our understanding of biological systems deepens, the demand for complex and stereochemically defined molecules will grow. This compound will undoubtedly continue to be a valuable starting point for the enantioselective synthesis of next-generation pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Investigations into its role in deoxydehydration reactions to selectively form trans-olefins also open new synthetic possibilities. nsf.gov The continued exploration of its reaction kinetics and mechanisms, as seen in recent DFT studies of the Sharpless epoxidation, will enable chemists to further refine and expand its applications. nih.govnih.gov

Q & A

Q. What are the standard methods for synthesizing and purifying diethyl tartrate in laboratory settings?

this compound is typically synthesized via esterification of tartaric acid with ethanol using acid catalysts (e.g., sulfuric acid). Purification involves fractional distillation under reduced pressure (boiling point: ~162°C at 19 mmHg) . Confirmation of purity requires techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR), with attention to enantiomeric excess (e.e.) using chiral columns or polarimetry (specific rotation: -9° for D-(-)-diethyl tartrate) .

Q. How can researchers determine the dielectric constant of this compound, and why is this property significant?

The dielectric constant (ε) of this compound (4.5 at 20°C) is critical for understanding its polarity in solvent mixtures. Measurement involves capacitance comparison using a dielectric cell, with calibration against reference solvents. This property influences solubility, reaction kinetics, and chiral recognition in asymmetric catalysis .

Q. What analytical protocols are recommended for detecting this compound in complex matrices (e.g., food or pharmaceutical residues)?

Gas chromatography-mass spectrometry (GC-MS) is preferred, with derivatization (e.g., silylation) to enhance volatility. Retention indices (e.g., RI 2331 for this compound) and mass spectral libraries (NIST/Wiley) aid identification. For quantification, internal standards like diethyl malate or deuterated analogs improve accuracy .

Advanced Research Questions

Q. How does this compound act as a chiral ligand in Sharpless asymmetric epoxidation, and what factors optimize enantioselectivity?

this compound serves as a chiral ligand in titanium-based catalysts, inducing enantioselectivity via steric and electronic effects. The (2R,3R)-enantiomer directs epoxide formation above the reaction plane, achieving >90% e.e. . Optimization requires precise stoichiometry (1:1.2 ligand-to-Ti ratio), anhydrous conditions, and low temperatures (-20°C). Kinetic studies and computational modeling (e.g., DFT) validate transition-state stabilization .

Q. What mechanisms underlie this compound’s role in enantioselective crystallization of racemic compounds?

this compound modifies metastable zone widths (MZW) in chiral solvents, selectively inhibiting nucleation of one enantiomer. For racemic mandelic acid, (2R,3R)-diethyl tartrate reduces MZW for the (R)-enantiomer, enabling preferential crystallization. Monitoring via solution density and optical rotation confirms selective nucleation .

Q. How can researchers address contradictions in this compound’s stability under varying pH and temperature conditions?

Stability studies use accelerated aging protocols (e.g., 40°C/75% RH) with HPLC tracking of degradation products (e.g., tartaric acid). Conflicting data on hydrolysis rates in acidic vs. alkaline media necessitate pH-stat titration or kinetic modeling (Arrhenius plots) to reconcile discrepancies. Buffered systems (pH 4–6) enhance stability .

Q. What computational approaches are effective for modeling this compound’s interactions in solvent-solute systems?

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict hydrogen-bonding networks and solvation effects. Density functional theory (DFT) calculates enantiomer binding energies in host-guest systems, validated by experimental NMR or X-ray crystallography data .

Methodological and Data-Driven Insights

  • Table 1: Key Physical Properties of this compound

    PropertyValueReference
    Boiling Point162°C (19 mmHg)
    Specific Rotation ([α]D)-9° (neat)
    Dielectric Constant (ε)4.5 (20°C)
    Metastable Zone Width(R)-MA: < (S)-MA in (2R,3R)-DET
  • Table 2: Applications in Asymmetric Catalysis

    ApplicationKey FindingsReference
    Sharpless Epoxidation>90% e.e. with (2R,3R)-DET
    Mandelic Acid Resolution80% (R)-enantiomer recovery

Contradictions and Research Gaps

  • Toxicological Data: While this compound is provisionally accepted in food extraction (residues ≤100 mg/kg) , limited in vivo hydrolysis data necessitate 90-day rodent studies to resolve regulatory uncertainties .
  • Chiral Solvent Effects: Discrepancies in MZW modulation across solvents (e.g., this compound vs. ethyl lactate) suggest solvent-ligand interactions require further thermodynamic profiling.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.